molecular formula C13H11BBrFO3 B14767017 3-Bromo-2-fluoro-6-benzyloxyphenylboronic acid

3-Bromo-2-fluoro-6-benzyloxyphenylboronic acid

Cat. No.: B14767017
M. Wt: 324.94 g/mol
InChI Key: RQAADXCNAIVFLO-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-benzyloxyphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of bromine, fluorine, and benzyloxy groups attached to a phenyl ring, along with a boronic acid functional group. These features make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-benzyloxyphenylboronic acid typically involves the following steps:

    Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent like cesium fluoride (CsF) or potassium fluoride (KF).

    Benzyloxylation: The benzyloxy group is added through a Williamson ether synthesis, where the phenol derivative reacts with benzyl bromide in the presence of a base such as sodium hydride (NaH).

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-benzyloxyphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-Bromo-2-fluoro-6-benzyloxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological pathways involving boron-containing compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-benzyloxyphenylboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, which then undergoes transmetalation with the aryl halide, followed by reductive elimination to form the biaryl product.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
  • 3-Bromo-6-fluoro-2-methoxyphenylboronic acid
  • 3-Benzyloxyphenylboronic acid

Uniqueness

3-Bromo-2-fluoro-6-benzyloxyphenylboronic acid is unique due to the combination of bromine, fluorine, and benzyloxy groups on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a versatile reagent for various synthetic applications, particularly in the formation of complex organic molecules.

Properties

Molecular Formula

C13H11BBrFO3

Molecular Weight

324.94 g/mol

IUPAC Name

(3-bromo-2-fluoro-6-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C13H11BBrFO3/c15-10-6-7-11(12(13(10)16)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2

InChI Key

RQAADXCNAIVFLO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)Br)OCC2=CC=CC=C2)(O)O

Origin of Product

United States

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